ADL 08-0011-d5
CAS No.:
Cat. No.: VC0208984
Molecular Formula: C₂₃H₂₄D₅NO₃
Molecular Weight: 372.51
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₃H₂₄D₅NO₃ |
|---|---|
| Molecular Weight | 372.51 |
Introduction
Chemical Properties and Structure
ADL 08-0011-d5 possesses well-defined chemical properties that make it suitable for pharmaceutical research applications. Understanding these properties is essential for researchers working with this compound.
Molecular Characteristics
The molecular formula of ADL 08-0011-d5 is C23H24D5NO3, with a molecular weight of 372.51 g/mol. The compound is derived from Alvimopan, with five hydrogen atoms substituted with deuterium. The non-deuterated form, ADL 08-0011, is a metabolite of Alvimopan formed through amide hydrolysis .
Structural Features
ADL 08-0011-d5 maintains the core structural features of its parent compound while incorporating the deuterium atoms. The parent compound, ADL 08-0011, has the chemical name (alphaS,3R,4R)-4-(3-Hydroxyphenyl)-3,4-dimethyl-alpha-(phenylmethyl)-1-piperidinepropanoic acid . The deuterated analog preserves this structure's stereospecificity, which is crucial for its receptor binding properties.
Physical and Chemical Parameters
Table 1: Physical and Chemical Properties of ADL 08-0011-d5
Pharmacological Profile
The pharmacological profile of ADL 08-0011-d5 largely mirrors that of Alvimopan, with its primary mechanism being mu-opioid receptor antagonism. This section details its pharmacodynamics and potential research applications.
Mechanism of Action
As a deuterated form of Alvimopan, ADL 08-0011-d5 functions as a selective antagonist of the mu-opioid receptor. This receptor class is widely distributed throughout the gastrointestinal tract and plays a significant role in regulating gut motility. By selectively blocking these receptors, the compound can counteract the inhibitory effects of opioids on gastrointestinal function.
Receptor Binding Profile
ADL 08-0011-d5 demonstrates a high selectivity for mu-opioid receptors compared to delta and kappa opioid receptors. This selectivity is crucial for its research applications, as it minimizes potential off-target effects associated with broader opioid receptor antagonism.
Research Applications
ADL 08-0011-d5 serves several important functions in pharmaceutical research, particularly in pharmacokinetic and drug metabolism studies.
Metabolic Studies
One of the primary applications of ADL 08-0011-d5 is in metabolic tracking and studies. The deuterated form is primarily used in research settings to investigate the pharmacokinetics and dynamics of Alvimopan. The incorporation of deuterium atoms creates a distinct isotopic signature that can be readily identified and tracked using mass spectrometry, enabling researchers to:
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Track the formation of specific metabolites
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Determine metabolic pathways
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Identify rate-limiting steps in drug metabolism
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Study drug-drug interactions at the metabolic level
Comparative Pharmacology
ADL 08-0011-d5 enables comparative studies between the deuterated and non-deuterated forms, providing insights into:
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The impact of metabolic stability on efficacy
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Differences in side effect profiles
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Potential improvements in therapeutic index
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Optimization of dosing regimens
Analytical Standards
As a deuterated compound, ADL 08-0011-d5 serves as an effective internal standard for analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) applications. Its similar physical and chemical properties to Alvimopan, combined with its distinct mass, make it ideal for quantitative analysis.
Table 2: Research Applications of ADL 08-0011-d5
| Application | Description | Research Benefit |
|---|---|---|
| Metabolic Tracking | Isotopic labeling for pathway identification | Enhanced detection of metabolites |
| Pharmacokinetic Studies | Comparative analysis with parent compound | Better understanding of ADME properties |
| Analytical Standard | Internal standard for quantitative analysis | Improved accuracy in analytical methods |
| Mechanism Studies | Probe for receptor binding and signaling | Elucidation of molecular mechanisms |
| Drug Development | Template for novel mu-opioid antagonists | Potential for improved therapeutic agents |
Relationship to Alvimopan
Understanding the relationship between ADL 08-0011-d5 and Alvimopan provides important context for its research applications.
Structural Relationship
ADL 08-0011-d5 is a deuterated form of ADL 08-0011, which itself is a metabolite of Alvimopan formed through amide hydrolysis . The primary structural difference between ADL 08-0011-d5 and ADL 08-0011 is the replacement of five hydrogen atoms with deuterium atoms, which increases the molecular weight from 367.48 g/mol (for ADL 08-0011) to 372.51 g/mol (for ADL 08-0011-d5) .
Metabolic Relationship
Alvimopan undergoes metabolic transformation to produce ADL 08-0011, primarily through amide hydrolysis . The deuterated form, ADL 08-0011-d5, serves as a useful tool for studying this metabolic process, as the deuterium labeling allows researchers to distinguish between the parent compound and its metabolites in complex biological samples.
Comparative Properties
Table 3: Comparative Properties of ADL 08-0011-d5 and Related Compounds
Analytical Considerations
The analysis and characterization of ADL 08-0011-d5 require specialized analytical techniques that can distinguish between deuterated and non-deuterated forms.
Analytical Methods
Several analytical methods are particularly suitable for the characterization and quantification of ADL 08-0011-d5:
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Mass Spectrometry (MS): The distinct isotopic pattern created by deuterium incorporation makes mass spectrometry an ideal technique for identifying and quantifying ADL 08-0011-d5. The compound exhibits a characteristic mass shift of 5 Da compared to its non-deuterated counterpart.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium NMR (2H-NMR) can be used to specifically detect and locate deuterium atoms within the molecule, providing structural confirmation.
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Liquid Chromatography (LC): While deuteration generally causes minimal changes in chromatographic behavior, subtle differences in retention times may be observed due to the isotope effect.
Future Research Directions
The study and application of ADL 08-0011-d5 continue to evolve, with several promising directions for future research.
Advanced Metabolic Understanding
Further research using ADL 08-0011-d5 could provide deeper insights into the metabolism of Alvimopan, particularly regarding:
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Site-specific metabolism rates
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Formation of secondary and tertiary metabolites
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Interaction with metabolic enzymes
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Influence of genetic polymorphisms on metabolic pathways
Novel Analytical Methods
The development of more sensitive and specific analytical methods for detecting deuterated compounds could enhance the utility of ADL 08-0011-d5 in research, potentially enabling:
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Lower detection limits in complex biological matrices
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Real-time tracking in living systems
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Spatial resolution of metabolism in different tissues
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Multiplexed analysis of multiple deuterated compounds simultaneously
Therapeutic Development
While ADL 08-0011-d5 itself is primarily a research tool, the insights gained from its study could inform the development of improved therapeutic agents, potentially leading to:
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More metabolically stable mu-opioid antagonists
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Reduced variability in patient response
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Enhanced safety profiles
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Optimized dosing regimens
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